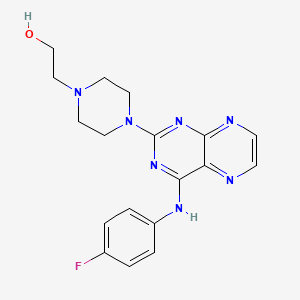

2-(4-(4-((4-Fluorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

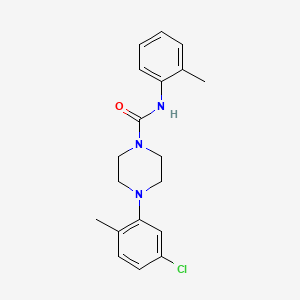

The first paper describes the synthesis of piperazine-based tertiary amino alcohols through aminomethylation of certain ethanones with paraformaldehyde and substituted piperazines in ethanol, followed by a reaction with alkyl (aryl) magnesium halides to form the tertiary amino alcohols, which are then converted to dihydrochlorides . Although the specific compound of interest is not synthesized in this study, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

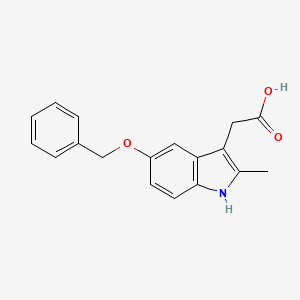

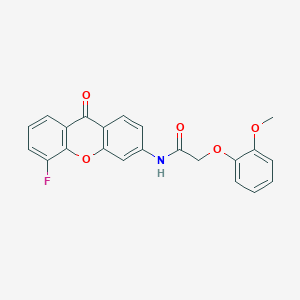

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized in the second paper using IR, 1H and 13C NMR, and mass spectral studies . These techniques could be applied to analyze the molecular structure of 2-(4-(4-((4-Fluorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol, providing detailed information about its chemical environment and confirming the successful synthesis of the compound.

Chemical Reactions Analysis

Neither paper directly addresses the chemical reactions of this compound. However, the first paper's focus on the synthesis of piperazine derivatives and their conversion to dihydrochlorides suggests that similar reactions could be relevant for the compound , potentially affecting its reactivity and solubility .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized piperazine derivatives are not detailed in the abstracts provided. However, the methods used for the synthesis and characterization of these compounds imply that they may have properties suitable for biological evaluation, as indicated by the antimicrobial studies conducted in the second paper . The compound of interest may also possess similar properties, which could be investigated using analogous methods.

Relevant Case Studies

The papers do not provide case studies related to the compound this compound. However, the biological evaluation of novel piperazine derivatives in the second paper, which showed excellent antibacterial and antifungal activities, suggests that the compound could also be evaluated in a similar biological context to determine its potential as a therapeutic agent .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques : Various methods for synthesizing compounds related to "2-(4-(4-((4-Fluorophenyl)amino)pteridin-2-yl)piperazin-1-yl)ethanol" have been explored, including phase-transfer catalysis and regioselective metal-catalyzed amination processes (Shakhmaev, Sunagatullina, & Zorin, 2016).

Chemical Analysis and Characterization : Detailed chemical analysis and characterization of similar compounds, including spectroscopic and elemental analysis, have been conducted to ascertain their structures and properties (Patel & Agravat, 2007).

Biological Activities and Applications

Antimicrobial Activity : Compounds structurally similar to "this compound" have shown promising antimicrobial properties. For example, certain derivatives have demonstrated high efficacy against various microorganism strains (Yurttaş et al., 2016).

Antitumor Activity : Research has been conducted on the potential antitumor effects of piperazine-based tertiary amino alcohols, which are structurally related to the compound (Hakobyan et al., 2020).

Enzyme Inhibition : Some derivatives have been evaluated for their ability to inhibit certain enzymes, demonstrating potential in drug development (Romagnoli et al., 2008).

Mécanisme D'action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor . The inhibitory effect of the compound is irreversible and cannot be washed out .

Biochemical Pathways

The compound affects the biochemical pathways associated with nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, it disrupts the transport of nucleosides across the cell membrane, which can impact these pathways .

Pharmacokinetics

The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a prolonged effect once it has interacted with its targets .

Result of Action

The result of the compound’s action is the inhibition of ENTs, leading to disrupted nucleoside transport . This can affect nucleotide synthesis and the regulation of adenosine function, potentially impacting various cellular processes .

Orientations Futures

The future directions for the research on this compound could involve further exploration of its structure-activity relationship and the development of more potent and selective inhibitors . Molecular docking analysis also showed that the binding site of compound 3c in ENT1 may be different from that of other conventional inhibitors , suggesting potential avenues for future research.

Propriétés

IUPAC Name |

2-[4-[4-(4-fluoroanilino)pteridin-2-yl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN7O/c19-13-1-3-14(4-2-13)22-17-15-16(21-6-5-20-15)23-18(24-17)26-9-7-25(8-10-26)11-12-27/h1-6,27H,7-12H2,(H,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHXFNXULYVNLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(ethylthio)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B3012924.png)

![N-(1-cyanocyclopentyl)-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3012931.png)

![(E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/no-structure.png)

![2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]](/img/structure/B3012936.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanesulfonamide](/img/structure/B3012937.png)

![Methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B3012938.png)

![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3012942.png)

![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B3012943.png)